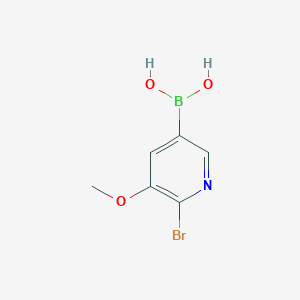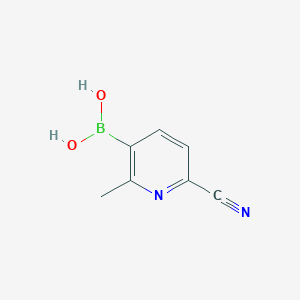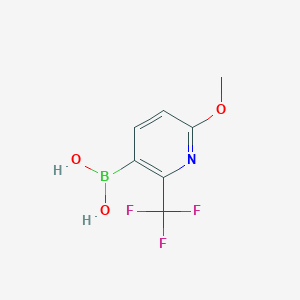
2-Bromo-3-methoxypyridine-5-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-methoxypyridine-5-boronic acid: is an organoboron compound with the molecular formula C6H7BBrNO3 and a molecular weight of 231.84 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and boronic acid functional groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Wirkmechanismus
Target of Action
2-Bromo-3-methoxypyridine-5-boronic acid is a versatile compound used in the synthesis of various organic molecules. It has been used in the preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors . The AXL receptor tyrosine kinase plays a crucial role in cell survival, growth, and migration, making it a significant target in cancer research.
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the boronic ester, which is then replaced by a hydrogen atom . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The protodeboronation process affects the Suzuki–Miyaura coupling pathway, a widely used cross-coupling method to synthesize biaryl compounds . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a building block in organic synthesis. For example, it has been used in the synthesis of triazolopyrimidine derivatives and analogs, which inhibit the function of the AXL receptor tyrosine kinase . This inhibition can lead to decreased cell survival, growth, and migration, particularly in cancer cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. . Therefore, the compound must be stored and handled under appropriate conditions to maintain its stability and ensure its effective action. Typically, it is stored at a temperature of 2-8°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3-methoxypyridine-5-boronic acid typically involves the borylation of 2-Bromo-3-methoxypyridine. One common method is the reaction of 2-Bromo-3-methoxypyridine with triisopropyl borate and n-butyllithium in an anhydrous solvent like diethyl ether . The reaction is usually carried out under an inert atmosphere to prevent moisture and air from affecting the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation is also common to ensure consistency and safety in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3-methoxypyridine-5-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a base or an oxidizing agent.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4), and solvents like 1,4-dioxane and water.
Protodeboronation: Bases like potassium hydroxide or oxidizing agents like hydrogen peroxide.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Protodeboronation: The corresponding aryl or vinyl compounds without the boronic acid group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-3-methoxypyridine-5-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling . This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules. For example, it can be used to create inhibitors for specific enzymes or receptors, which can be potential drug candidates .
Industry: In the chemical industry, this compound is used to produce advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it useful in creating materials with specific properties .
Vergleich Mit ähnlichen Verbindungen
Comparison: 2-Bromo-3-methoxypyridine-5-boronic acid is unique due to the presence of both bromine and boronic acid functional groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. For example, 2-Methoxypyridine-5-boronic acid lacks the bromine group, which limits its reactivity in certain types of cross-coupling reactions .
Eigenschaften
IUPAC Name |
(6-bromo-5-methoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWDNGPSBFKVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Br)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B6354848.png)









